molecular formula C23H29NO4 B4049450 ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No.: B4049450
M. Wt: 383.5 g/mol
InChI Key: SLVDWWUMIJWENX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.20965841 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on derivatives of piperidine compounds, including those structurally related to ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, has provided insights into their crystal structures. For instance, studies on ethyl and isopropyl derivatives of piperidin-4-ylidene amino phenyl carbonate have revealed differences in the conformation based on the inclination angle of the phenoxycarbonyl ring relative to the piperidine ring mean plane (Raghuvarman et al., 2014).

Synthesis and Functionalization

The synthesis and functionalization of piperidine derivatives have been explored in various studies. For example, the phosphine-catalyzed [4 + 2] annulation technique has been utilized to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of ethyl and methyl derivatives in synthetic chemistry (Zhu et al., 2003). Additionally, the preparation of functionalized heterocycles using ethyl benzoylpyruvate and phenyl isothiocyanate has been documented, further emphasizing the potential of such compounds in organic synthesis (Kabirifard et al., 2015).

Potential Therapeutic Applications

Some piperidine derivatives have been synthesized as potential therapeutic agents for Alzheimer’s disease, with enzyme inhibition studies indicating promising results. Specifically, certain derivatives exhibited excellent IC50 values, suggesting their potential as cholinesterase enzyme inhibitors (Hussain et al., 2016).

Antimicrobial Activity

The chelating properties and antimicrobial activity of furan ring-containing organic ligands have been investigated, revealing that transition metal complexes of these compounds exhibit inhibitory effects on the growth of various bacteria (Patel, 2020). This underscores the relevance of this compound and its derivatives in the development of new antimicrobial agents.

Properties

IUPAC Name

ethyl 1-(2-methylfuran-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-27-22(26)23(12-7-10-19-8-5-4-6-9-19)13-15-24(16-14-23)21(25)20-11-17-28-18(20)2/h4-6,8-9,11,17H,3,7,10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVDWWUMIJWENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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